molecular formula C16H33N3O8 B1666262 Azide-PEG8-Alcohol CAS No. 352439-36-2

Azide-PEG8-Alcohol

Cat. No.: B1666262
CAS No.: 352439-36-2
M. Wt: 395.45 g/mol
InChI Key: BUMODEBRFGPXRM-UHFFFAOYSA-N
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Description

Azide-PEG8-Alcohol is a chemical compound that consists of an azide group, an eight-unit polyethylene glycol (PEG) linker, and an alcohol functional group . This compound is widely used in various fields due to its unique properties, including its ability to undergo click chemistry reactions, which are highly efficient and selective.

Mechanism of Action

Target of Action

Azide-PEG8-Alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in this compound reacts with Alkyne, BCN, or DBCO groups in target molecules to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction known for its reliability, specificity, and biocompatibility . The hydroxyl group at the terminal end of the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules . This can lead to the degradation of specific proteins when the compound is used in the synthesis of PROTACs .

Action Environment

The action of this compound is influenced by the presence of target molecules with Alkyne, BCN, or DBCO groups . The reaction conditions, such as pH, can also affect the yield of the reaction .

Biochemical Analysis

Biochemical Properties

Azide-PEG8-Alcohol plays a significant role in biochemical reactions due to its azide group. The azide group is reactive with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and stable under most conditions , making this compound a valuable tool in biochemical research.

Cellular Effects

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes

Molecular Mechanism

The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its molecular mechanism of action. The hydroxyl group enables further derivatization or replacement with other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azide-PEG8-Alcohol can be synthesized through a practical one-pot synthesis method. This involves the conversion of alcohols to azides using sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The reaction typically proceeds under mild conditions and yields high purity products.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reagents and conditions are carefully controlled to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Azide-PEG8-Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide (NaN3): Used in substitution reactions to introduce the azide group.

    Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the azide group to an amine.

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Major Products Formed:

    Alkyl Azides: Formed through substitution reactions.

    Primary Amines: Formed through reduction reactions.

    Triazoles: Formed through CuAAC reactions.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMODEBRFGPXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449877
Record name O-(2-Azidoethyl)heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352439-36-2
Record name O-(2-Azidoethyl)heptaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Azidoethyl)hepaethylene gycol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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